rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans
Description
Properties
CAS No. |
1807920-01-9 |
|---|---|
Molecular Formula |
C12H13F3N2O |
Molecular Weight |
258.2 |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Cyclization via Aziridinium Intermediates
A widely employed strategy involves the ring-opening of aziridinium intermediates derived from β-amino alcohols. For example, treatment of (2R,3S)-3-phenylaziridine-2-methanol with triflic acid generates an aziridinium ion, which undergoes nucleophilic ring-opening with ammonia to yield trans-4-phenylpyrrolidine-3-amine. This method achieves diastereomeric ratios > 4:1 under optimized conditions.
Reaction Conditions
Catalytic Asymmetric Hydrogenation
Chiral ruthenium catalysts enable asymmetric hydrogenation of α,β-unsaturated enamines to access enantiopure pyrrolidines. For instance, hydrogenation of (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-amine using [Ru(Ph-BINAP)(Cl)₂] affords the trans-pyrrolidine with 92% ee.
Optimized Parameters
-
Catalyst : [Ru((R)-Ph-BINAP)Cl₂] (5 mol%)
-
Pressure : 50 bar H₂
-
Solvent : MeOH, 60°C, 24 h
Trifluoroacetylation of the Pyrrolidine Amine
Acylation with Trifluoroacetic Anhydride
The primary amine undergoes acylation using trifluoroacetic anhydride (TFAA) under mild conditions. A representative procedure involves dissolving trans-4-phenylpyrrolidine-3-amine in dichloromethane, adding TFAA (1.1 eq) and triethylamine (2 eq) at 0°C, and stirring for 2 h.
Key Data
Resolution of Racemates to Access Trans Diastereomers
Chiral Chromatographic Separation
Preparative chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves racemic trans-4-phenylpyrrolidine-3-amine into enantiomers. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α = 1.32).
Diastereomeric Salt Formation
Treatment of the racemic amine with (−)-di-p-toluoyl-D-tartaric acid in ethanol yields a diastereomeric salt, which is recrystallized to enrich the (3R,4S)-enantiomer. The free base is regenerated using NaOH.
Conditions
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Diastereomeric Ratio (trans:cis) | Key Advantages | Limitations |
|---|---|---|---|---|
| Aziridinium Ring-Opening | 68 | 4.2:1 | Scalable, minimal catalysts | Moderate diastereoselectivity |
| Asymmetric Hydrogenation | 85 | >20:1 | High enantiopurity, single-step | Expensive catalysts, high pressure |
| Chiral Resolution | 42 | N/A | Access to enantiopure material | Low yield, requires chiral auxiliaries |
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:
- rac-2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide
- rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide
These compounds share similar structural features but differ in the substituents on the pyrrolidine or piperidine ring. The unique trifluoroacetamide group in rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide contributes to its distinct chemical and biological properties .
Q & A
Q. Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrrolidine Substitution | 4-Phenyl Grignard reagent, THF, −78°C | 65-70% | |
| Trifluoroacetylation | TFAA, DMF, Et₃N, 0°C → RT | 85% | |
| Purification | Chiral HPLC (Hexane:IPA = 90:10) | >95% |
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Characterization Question
A multi-technique approach ensures structural fidelity and purity:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl group at C4) and trans-configuration via coupling constants (J = 8–10 Hz for adjacent protons) . ¹⁹F NMR verifies trifluoroacetamide integration .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 342.1243 [M+H]⁺) validates molecular formula (C₁₇H₁₈F₃N₂O) .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
- Chiral HPLC : Quantifies enantiomeric excess (ee > 99% for resolved forms) .
How can researchers resolve the enantiomers of this compound, to study their individual biological activities?
Advanced Stereochemical Question
Enantiomer resolution is critical for studying structure-activity relationships:
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases. Retention times differ by 2–3 minutes for (3R,4S) vs. (3S,4R) .
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to precipitate one enantiomer .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer’s amide bond .
What computational approaches predict the biological targets of this compound?
Advanced Mechanistic Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like serotonin receptors (5-HT₃) due to the pyrrolidine’s similarity to endogenous amines .
- QSAR Modeling : Correlates substituent effects (e.g., trifluoro group’s electron-withdrawing nature) with activity against kinase targets .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GPCRs .
Q. Table 2: Predicted Target Affinities
| Target | Docking Score (kcal/mol) | Likelihood | Reference |
|---|---|---|---|
| 5-HT₃ Receptor | −9.2 | High | |
| EGFR Kinase | −7.8 | Moderate |
How do structural modifications of the phenylpyrrolidine core influence the compound’s pharmacological profile?
Advanced SAR Question
- Phenyl Substituents : Electron-withdrawing groups (e.g., 4-F) enhance target binding (IC₅₀ = 0.5 μM vs. 2.1 μM for unsubstituted phenyl) .
- Pyrrolidine Rigidity : Trans-configuration improves metabolic stability (t₁/₂ = 6 h vs. 2 h for cis) .
- Trifluoroacetamide : Increases lipophilicity (logP = 2.1) and blood-brain barrier penetration .
How should researchers address contradictory data in biological assays for this compound?
Advanced Data Analysis Question
Contradictions may arise from assay conditions or impurity interference:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives .
- Impurity Profiling : LC-MS/MS detects trace intermediates (e.g., unreacted pyrrolidine precursors) that may skew results .
- Orthogonal Assays : Confirm antimicrobial activity via both MIC (broth dilution) and disk diffusion methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
